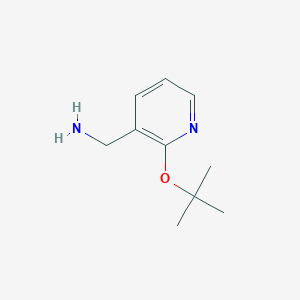
Acide 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is part of the dihydropyridine class. Dihydropyridines are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their use in medicinal chemistry. The specific structure of 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suggests potential reactivity due to the presence of the allyl group and the 2-oxo functionality.
Synthesis Analysis
The synthesis of related dihydropyridine compounds often involves the reaction of an amino acid or an ester with various aldehydes or ketones. For instance, the synthesis of peptide alcohols via the Fmoc strategy uses dihydropyran-2-carboxylic acid as a bifunctional linker, which is a related compound to the dihydropyridine class . Another example includes the synthesis of 1,4-dihydropyridines (DHP) from the reaction of aldehydes with beta-aminocrotonic acid esters . These methods could potentially be adapted for the synthesis of 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of dihydropyridines is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The 2-oxo group indicates the presence of a ketone functionality at the second position of the ring, which can influence the electronic distribution and reactivity of the molecule. The allyl group at the first position provides a site for nucleophilic attack and can participate in various chemical reactions, such as halocyclization, as seen in the bromination of related compounds .
Chemical Reactions Analysis
Dihydropyridines can undergo a variety of chemical reactions. For example, they can be alkylated to produce O- and N-alkylated products . They can also be reduced to form carbinols, which can be further oxidized to carbaldehydes . The presence of the allyl group in 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suggests that it may undergo similar reactions, including halocyclization and possibly reactions with electrophiles due to the activated position of the allyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridines can be influenced by their substituents. For example, thionic acid esters of dihydropyridines exhibit lower electrochemical oxidation potentials compared to their oxygen analogs and are stronger acids due to the involvement of sulfur atom orbitals . The electrochemical properties of 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be studied using techniques such as voltammetry to determine its redox potential and acidity, which would be valuable for understanding its reactivity and potential applications.
Applications De Recherche Scientifique
Précurseurs de médicaments et ligands
Ce composé sert de précurseur dans la synthèse de diverses molécules médicamenteuses. Ses dérivés sont étudiés pour leur potentiel en tant que ligands, qui peuvent se lier à des cibles biologiques dans le développement de nouveaux médicaments . La flexibilité structurelle du composé permet la création d'une large gamme de dérivés, chacun ayant le potentiel d'interagir avec différentes voies biologiques.
Agent de complexation
Dans le domaine de la chimie analytique, l'acide 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylique présente un intérêt en tant qu'agent complexant . Il peut former des complexes avec des métaux, ce qui peut être utile dans diverses techniques analytiques, notamment la spectroscopie et la chromatographie, pour détecter ou quantifier les ions métalliques.
Effets hypolipidémiants et hypocholestérolémiants
Les dérivés de l'acide nicotinique, auxquels ce composé est apparenté, ont montré des effets hypolipidémiants et hypocholestérolémiants significatifs . La recherche sur les dérivés du composé pourrait conduire à de nouveaux traitements pour la gestion des taux de cholestérol et des maladies cardiovasculaires.
Effets neuroprotecteurs
Les dérivés du composé sont également étudiés pour leurs effets neuroprotecteurs . Cette application est particulièrement pertinente dans la recherche de traitements pour les maladies neurodégénératives, telles que la maladie d'Alzheimer et la maladie de Parkinson.
Activité antiproliférative
Des recherches sont en cours sur l'activité antiproliférative des dérivés de ce composé contre diverses lignées cellulaires cancéreuses . Cette recherche est cruciale pour le développement de nouvelles thérapies anticancéreuses, en particulier pour les tumeurs résistantes aux traitements actuels.
Développement de la méthodologie de synthèse
Le composé est utilisé dans le développement de nouvelles méthodologies de synthèse . Les chimistes l'utilisent pour explorer des voies de synthèse plus efficaces, rentables et respectueuses de l'environnement, qui peuvent être appliquées à la production à grande échelle de produits pharmaceutiques.
Mécanisme D'action
Mode of Action
It’s known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline . The resulting compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Biochemical Pathways
The compound is known to be a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has been studied for its potential as a drug precursor and ligand .
Pharmacokinetics
The compound’s molecular weight is 179.18 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit the growth of certain cancer cell lines .
Action Environment
The compound is known to be stable at temperatures between 2 and 8 degrees celsius .
Propriétés
IUPAC Name |
2-oxo-1-prop-2-enylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVCVYNECBKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376979 |
Source


|
| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66158-33-6 |
Source


|
| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


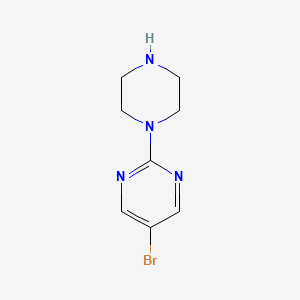
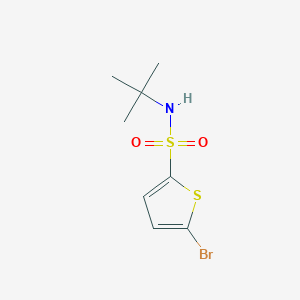

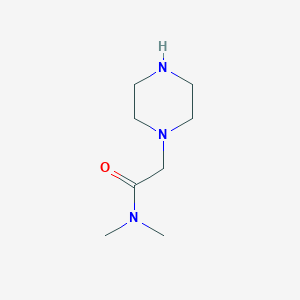
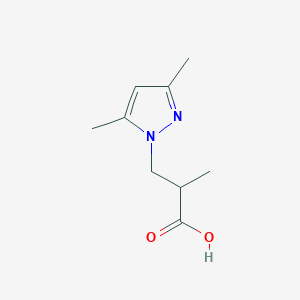
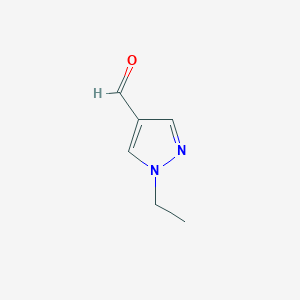
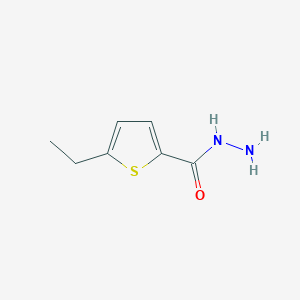

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)



